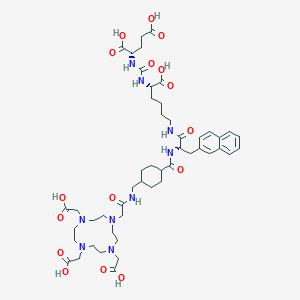
QO-40
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
QO-40 is an activator of KCNQ2/3 potassium channels.
Applications De Recherche Scientifique
Applications antitumorales
Les dérivés de pyrazolo[1,5-a]pyrimidine, y compris le QO-40, ont été largement étudiés pour leurs propriétés antitumorales. Ils agissent comme un échafaudage antitumoral, montrant une promesse dans l'inhibition de diverses lignées de cellules cancéreuses. Le motif structurel du this compound permet une versatilité synthétique, permettant la conception de composés ayant une efficacité potentielle contre des types spécifiques de cancer {svg_1}.
Activité inhibitrice enzymatique
Le composé a montré un potentiel en tant qu'inhibiteur enzymatique. Son cadre structurel peut être modifié pour cibler des enzymes spécifiques qui sont impliquées dans les processus pathologiques, y compris le cancer et les troubles métaboliques. Cela fait du this compound un candidat précieux pour le développement de nouveaux médicaments ayant des mécanismes d'action précis {svg_2}.
Synthèse organique
Dans le domaine de la chimie organique, le this compound sert de précurseur polyvalent pour la synthèse d'une large gamme de composés N-hétérocycliques. Sa réactivité peut être exploitée pour créer des molécules diverses avec des applications potentielles en chimie médicinale et en science des matériaux {svg_3}.
Activité antibactérienne
La recherche a indiqué que les dérivés de pyrazolo[1,5-a]pyrimidine peuvent présenter une activité antibactérienne. Des modifications de la structure du this compound pourraient conduire au développement de nouveaux agents antibactériens, répondant à la préoccupation croissante de la résistance aux antibiotiques {svg_4}.
Propriétés photophysiques
Le noyau pyrazolo[1,5-a]pyrimidine du this compound est connu pour ses importantes propriétés photophysiques. Cela en fait un candidat intéressant pour la recherche en science des matériaux, en particulier dans le développement de diodes électroluminescentes organiques (OLED) et d'autres dispositifs photoniques {svg_5}.
Découverte de médicaments
La flexibilité structurelle du this compound en fait un échafaudage précieux dans la découverte de médicaments. Il peut être utilisé pour générer des bibliothèques combinatoires pour le criblage à haut débit, accélérant l'identification de composés ayant un potentiel thérapeutique {svg_6}.
Activité anticonvulsivante
Certains dérivés de pyrazolo[1,5-a]pyrimidine ont été identifiés avec une activité anticonvulsivante. En explorant la relation structure-activité (RSA) du this compound, les chercheurs peuvent concevoir de nouveaux composés qui peuvent servir de traitements plus sûrs et plus efficaces pour l'épilepsie et autres troubles convulsifs {svg_7}.
Transformations synthétiques
Le this compound peut subir diverses transformations synthétiques, permettant la création de composés ayant des propriétés nouvelles. Ces transformations peuvent être adaptées pour produire des molécules ayant les activités pharmacologiques ou les propriétés matérielles souhaitées {svg_8}.
Mécanisme D'action
Target of Action
QO-40 is a novel and selective activator of KCNQ2/KCNQ3 K+ channels . These channels play a crucial role in maintaining the resting membrane potential and controlling the excitability of neurons.
Mode of Action
This compound interacts with its targets, the KCNQ2/KCNQ3 K+ channels, to stimulate the Ca2±activated K+ current (IK(Ca)) . This interaction leads to an increase in the amplitude of IK(Ca) in GH3 cells .
Biochemical Pathways
The activation of KCNQ2/KCNQ3 K+ channels by this compound affects the calcium signaling pathway . The compound stimulates large-conductance Ca2±activated K+ (BKCa) channels, leading to a decrease in the slow component of the mean closed time of BKCa channels .
Result of Action
The activation of KCNQ2/KCNQ3 K+ channels by this compound results in the stimulation of the Ca2±activated K+ current (IK(Ca)) . This leads to changes in the electrical properties of the cell, affecting its excitability.
Propriétés
IUPAC Name |
5-(chloromethyl)-3-naphthalen-1-yl-2-(trifluoromethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClF3N3O/c19-9-11-8-14(26)25-17(23-11)15(16(24-25)18(20,21)22)13-7-3-5-10-4-1-2-6-12(10)13/h1-8,24H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAIKWVVGBGIKJH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=C(NN4C3=NC(=CC4=O)CCl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClF3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1259536-70-3 |
Source


|
| Record name | 5-(chloromethyl)-3-(naphthalen-1-yl)-2-(trifluoromethyl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: How does QO-40 interact with its target, the KCNQ2/3 potassium channel, and what are the downstream effects of this interaction?
A1: this compound (5-(Chloromethyl)-3-(naphthalen-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one) acts as an opener of KCNQ2/3 potassium channels. [, ] This means that it binds to the channel and increases its likelihood of opening, allowing potassium ions to flow out of the neuron. This efflux of potassium ions hyperpolarizes the neuron, making it less likely to fire action potentials and thus reducing neuronal excitability. [, ] This effect makes this compound and similar compounds potentially valuable for treating conditions like epilepsy and chronic pain. [, ]
Q2: Can you elaborate on the structural features of this compound that are essential for its activity on KCNQ2/3 channels?
A2: Research suggests that specific structural motifs within the this compound molecule are crucial for its interaction with KCNQ2/3 channels. [] These include:
Q3: Besides its interaction with KCNQ2/3 channels, does this compound affect other ion channels?
A3: While initially identified as a selective KCNQ2/3 opener, research has shown that this compound can also activate large-conductance calcium-activated potassium (BKCa) channels. [] In a study on pituitary GH3 lactotrophs, this compound stimulated BKCa channel activity by decreasing the slow component of the mean closed time of the channel, effectively increasing the duration of channel opening. [] This interaction was observed both in whole-cell and inside-out patch-clamp recordings, suggesting a direct interaction with the channel. [] This finding highlights the importance of investigating the potential off-target effects of novel ion channel modulators.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-(4-{4-[(4-chlorophenyl)methyl]piperazine-1-sulfonyl}phenyl)-1-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B610301.png)
![({[({[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidene-1,2,3,4-tetrahydropyrimidin-1-yl)oxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy](hydroxy)phosphoryl}difluoromethyl)phosphonic acid](/img/structure/B610303.png)


![8-{4-[4-(4-chlorophenyl)piperazine-1-sulfonyl]phenyl}-1-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B610313.png)

